6-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE is a complex organic compound with the molecular formula C24H18N2O2 It is a heterocyclic compound containing both pyrrole and pyridine rings, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Similar in structure but with a benzyl group instead of the 3,4-dimethylbenzoyl group.
N-Benzyl-2,3-pyridinedicarboximide: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
6-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-5H-PYRROLO[3,4-B]PYRIDINE-5,7(6H)-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16N2O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-[3-(3,4-dimethylbenzoyl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C22H16N2O3/c1-13-8-9-16(11-14(13)2)20(25)15-5-3-6-17(12-15)24-21(26)18-7-4-10-23-19(18)22(24)27/h3-12H,1-2H3 |
InChI Key |
MRFMCRSGAADAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)N=CC=C4)C |
Origin of Product |
United States |
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